molecular formula C15H22BNO2 B1317284 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 922718-55-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1317284
CAS RN: 922718-55-6
M. Wt: 259.15 g/mol
InChI Key: LLKNMVXSNBBOPJ-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a boronic acid derivative . Boronic acid derivatives are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” was achieved through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the structure of “N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide” was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is a significant intermediate of 1H-indazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile” has a molecular weight of 230.07 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

A general procedure using Suzuki cross-coupling for introducing aryl and vinyl substituents into quinolines, involving 5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol and 7-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol as key intermediates, showcases the utility of tetramethyl dioxaborolan-2-yl groups in complex organic synthesis (Babudri et al., 2006).

Crystal Structure and Vibrational Properties

Studies detailing the synthesis, crystal structure, and vibrational properties of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have provided insight into the molecular and crystal structures of these compounds. Advanced techniques such as X-ray diffraction, DFT calculations, and spectroscopic analysis have been instrumental in understanding the conformation and physicochemical properties of these compounds (Wu et al., 2021).

Chemical Synthesis and Molecular Analysis

Boric Acid Ester Intermediates

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been identified as boric acid ester intermediates with benzene rings. Their synthesis, structural confirmation through various spectroscopic methods, and molecular structure optimization using DFT, highlight their significance in chemical research (Huang et al., 2021).

Application in Material Science

Semiconducting Polymers

The development of 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole and its utilization in the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers underscore the application of such compounds in creating high-performance semiconducting polymers, showcasing the potential of these compounds in advanced electronic and optoelectronic devices (Kawashima et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-6,9,17H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKNMVXSNBBOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582874
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

922718-55-6
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

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